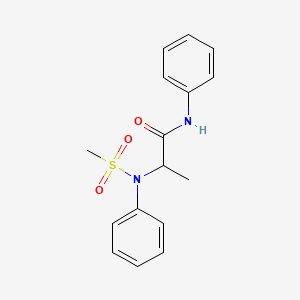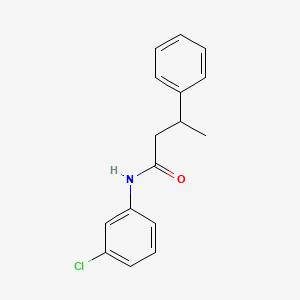
N-(3-chlorophenyl)-3-phenylbutanamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-phenylbutanamide, also known as Chlorphenesin Carbamate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.8 g/mol. This compound is used in various fields of research, including pharmacology, biochemistry, and neurology.
Wirkmechanismus
N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate acts as a muscle relaxant by blocking the release of acetylcholine from nerve terminals. It does this by inhibiting the function of the presynaptic voltage-dependent calcium channels. This leads to a decrease in the amount of acetylcholine released into the synaptic cleft, resulting in muscle relaxation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate has been found to have several biochemical and physiological effects. It has been shown to have a modulatory effect on the central nervous system and has been used in the study of the effects of various drugs on neurotransmitters. It has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate is that it is a well-established compound that has been used in various research projects. It is also relatively easy to synthesize and has a high purity yield. One limitation of N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate is that it has a short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate. One direction is the study of its effects on various neurotransmitters and their receptors. Another direction is the study of its potential as an anti-inflammatory and analgesic agent. Additionally, research could be conducted on the development of new compounds based on N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate that have improved pharmacological properties.
Conclusion:
N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate is a well-established compound that has been widely used in scientific research. It has been used in the study of the mechanism of action of muscle relaxants, the effects of various drugs on the central nervous system, and the development of new compounds. N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate has several biochemical and physiological effects, including a modulatory effect on neurotransmitters and anti-inflammatory and analgesic effects. While it has advantages such as ease of synthesis and a high purity yield, it also has limitations such as a short half-life. Future research on N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate could focus on its effects on various neurotransmitters and the development of new compounds based on its structure.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate has been used in several scientific research projects. It has been used as a reagent in the synthesis of various compounds, including amides, ureas, and carbamates. It has also been used as a model compound in the study of the mechanism of action of muscle relaxants. N-(3-chlorophenyl)-3-phenylbutanamiden Carbamate has been used in the study of the effects of various drugs on the central nervous system and has been found to have a modulatory effect on neurotransmitters.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(13-6-3-2-4-7-13)10-16(19)18-15-9-5-8-14(17)11-15/h2-9,11-12H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGRWWFIZEGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)
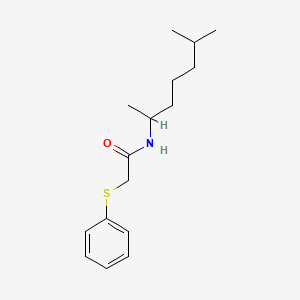
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)
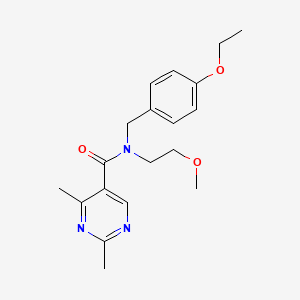

![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

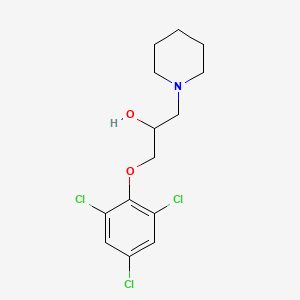
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)
